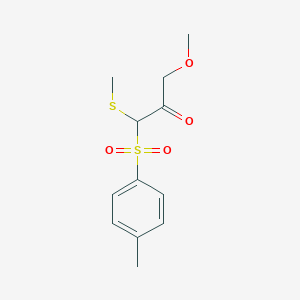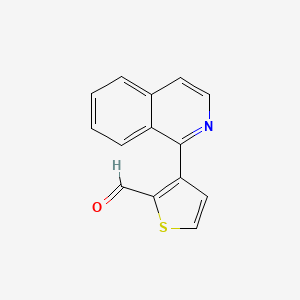![molecular formula C15H17N3O B14299274 N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline CAS No. 117919-03-6](/img/structure/B14299274.png)
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the formation of a diazonium salt from aniline in the presence of nitrous acid. This diazonium salt is then coupled with N-ethyl-4-methoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored materials, including textiles, inks, and plastics.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and molecular switches.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-4-[(E)-(4-hydroxyphenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
Uniqueness
N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the stability of the azo compound and affect its interactions with other molecules. This makes it particularly useful in applications where stability and specific interactions are crucial.
Propiedades
Número CAS |
117919-03-6 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-ethyl-4-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3O/c1-3-16-12-4-6-13(7-5-12)17-18-14-8-10-15(19-2)11-9-14/h4-11,16H,3H2,1-2H3 |
Clave InChI |
JPTFZOVDQJANIO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)





![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
